molecular formula C6H4FNO3 B1340275 4-Fluoro-3-nitrophenol CAS No. 2105-96-6

4-Fluoro-3-nitrophenol

Cat. No. B1340275
Key on ui cas rn: 2105-96-6
M. Wt: 157.1 g/mol
InChI Key: JSRMPTJZAJUPGZ-UHFFFAOYSA-N
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Patent
US06162931

Procedure details

Concentrated sulfuric acid (200 mL) and acetic acid (120) mL are mixed at 0° C. To this solution is added 15 g (0.082 mol) of 4-fluoro-3-nitroacetophenone with stirring. To the cold reaction mixture is added 36 mL of 36% peracetic acid. The reaction mixture is then stirred at room temperature for 4 hours. Water (500 mL) is added to the mixture, and the crude product is extracted into diethyl ether. The combined ether fractions are washed with water, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue is purified using column chromatography on silica gel, eluting with 3% methanol/chloroform, giving 3.2 g of Compound 23 (20% yield). mp: 86-87° C. 1H-NMR (CDCl3) 7.56 (dd, 1H); 7.29 (t, 1H), 7.12 (m, 1H); 5.36 (s, 1H). 19F-NMR (d6 -DMSO) 147.60 (s). Anal. calc. for C6H4FNO3 : C, 45.87; H, 2.57; N, 8.92. Found: C, 45.80; H. 2.51; N, 8.69.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
36 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([OH:9])(=O)[CH3:7].CC(C1C=[CH:17][C:16]([F:19])=[C:15]([N+:20]([O-:22])=[O:21])[CH:14]=1)=O.C(OO)(=O)C>O>[F:19][C:16]1[CH:17]=[CH:7][C:6]([OH:9])=[CH:14][C:15]=1[N+:20]([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Step Three
Name
peracetic acid
Quantity
36 mL
Type
reactant
Smiles
C(C)(=O)OO
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the cold reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred at room temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the crude product is extracted into diethyl ether
WASH
Type
WASH
Details
The combined ether fractions are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified
WASH
Type
WASH
Details
eluting with 3% methanol/chloroform

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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